Cas no 92-65-9 (2-(4-aminophenyl)(ethyl)aminoethan-1-ol)

2-(4-Aminophenyl)(ethyl)aminoethan-1-ol is a versatile organic compound featuring both an aromatic amine and a hydroxyl-functionalized ethylamino side chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical synthesis, particularly for compounds requiring aromatic amine derivatization or ethanolamine-based modifications. Its dual functional groups enable selective reactions, such as acylation or alkylation, facilitating the development of targeted molecular architectures. The compound’s stability under standard conditions and solubility in common organic solvents enhance its utility in multistep synthetic routes. Its applications extend to dye chemistry and polymer research, where its amine group can serve as a coupling site or catalytic anchor.
2-(4-aminophenyl)(ethyl)aminoethan-1-ol structure
92-65-9 structure
Product Name:2-(4-aminophenyl)(ethyl)aminoethan-1-ol
CAS No:92-65-9
MF:C10H16N2O
MW:180.246842384338
MDL:MFCD01006065
CID:807044
PubChem ID:66713
Update Time:2025-06-07

2-(4-aminophenyl)(ethyl)aminoethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-((4-Aminophenyl)(ethyl)amino)ethanol
    • 2-[4-Amino(ethyl)anilino]-1-ethanol
    • Ethanol,2-[(4-aminophenyl)ethylamino]-
    • 2-(4-aminophenyl)(ethyl)aminoethan-1-ol
    • EN300-33901
    • 2-[4-Amino(ethyl)anilino]ethanol #
    • AKOS005642686
    • N-ethyl-N-(2-hydroxyethyl)p-phenylenediamine
    • Oprea1_063651
    • CBDivE_003092
    • SCHEMBL33593
    • DTXSID00903007
    • 2-[(4-aminophenyl)(ethyl)amino]ethanol sulfate (salt)
    • BB 0255165
    • 2-(4-Amino-N-ethylanilino)ethanol
    • n-ethyl-n-(2-hydroxyethyl)-p-phenylenediamine
    • LMW
    • Ethanol, 2-[(4-aminophenyl)ethylamino]-
    • 4327-84-8
    • UNII-8UDB9JQ7ET
    • p-Amino-N-ethyl-N-(2-hydroxyethyl)aniline
    • WFXLRLQSHRNHCE-UHFFFAOYSA-N
    • Ethanol, 2-((4-aminophenyl)ethylamino)-
    • Z752989138
    • 92-65-9
    • NS00041248
    • 8UDB9JQ7ET
    • NoName_3587
    • 2-[(4-aminophenyl)(ethyl)amino]ethan-1-ol
    • EINECS 202-175-0
    • MDL: MFCD01006065
    • Inchi: 1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3
    • InChI Key: WFXLRLQSHRNHCE-UHFFFAOYSA-N
    • SMILES: OCCN(C1C=CC(=CC=1)N)CC

Computed Properties

  • Exact Mass: 180.126263
  • Monoisotopic Mass: 180.126263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.5

Experimental Properties

  • Density: 1.124
  • Boiling Point: 344.7°C at 760 mmHg
  • Flash Point: 162.3°C
  • Refractive Index: 1.61
  • PSA: 49.49000
  • LogP: 1.66860

2-(4-aminophenyl)(ethyl)aminoethan-1-ol Pricemore >>

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